![molecular formula C8H9BrN2O2 B580188 Ethyl 5-amino-2-bromoisonicotinate CAS No. 1806965-78-5](/img/structure/B580188.png)
Ethyl 5-amino-2-bromoisonicotinate
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Overview
Description
Ethyl 5-amino-2-bromoisonicotinate is a chemical compound with the molecular formula C8H9BrN2O2 . It has a molecular weight of 245.08 .
Molecular Structure Analysis
The InChI code for Ethyl 5-amino-2-bromoisonicotinate is1S/C8H9BrN2O2/c1-2-13-8(12)5-3-7(9)11-4-6(5)10/h3-4H,2,10H2,1H3
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
Ethyl 5-amino-2-bromoisonicotinate is a solid at room temperature . It should be stored at 4°C and protected from light .Scientific Research Applications
Heterocyclic Chemistry and Compound Synthesis
Compounds similar to ethyl 5-amino-2-bromoisonicotinate play crucial roles in heterocyclic chemistry, serving as intermediates in the synthesis of more complex molecules. The introduction of amino and bromo groups to heterocycles can significantly alter the physical, chemical, and biological properties of these compounds, making them valuable in synthesizing a wide range of materials, including pharmaceuticals, agrochemicals, and organic materials. Studies on related compounds demonstrate the utility of bromo and amino substitutions in facilitating nucleophilic substitution reactions, ring transformations, and the synthesis of novel heterocyclic compounds with potential biological activity (Baker & Williams, 2003), (Desai, Bhatt, & Joshi, 2019).
Pharmacological Applications
While direct pharmacological applications of ethyl 5-amino-2-bromoisonicotinate are not extensively documented, related research suggests that structurally similar compounds exhibit diverse biological activities. For instance, the manipulation of amino and bromo functionalities on heterocyclic backbones has been explored for developing novel anticancer agents, indicating the potential of such modifications to impact drug design and discovery processes. The structure-activity relationships (SAR) of these modifications are crucial for understanding their mechanisms of action and improving their efficacy and selectivity toward target cells (Das et al., 2009).
Safety and Hazards
properties
IUPAC Name |
ethyl 5-amino-2-bromopyridine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-2-13-8(12)5-3-7(9)11-4-6(5)10/h3-4H,2,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKIWSUPMIAAOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-amino-2-bromoisonicotinate |
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